N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide

Chemical Identity Quality Control Procurement Verification

Medicinal chemistry labs seeking to expand the structure-activity landscape of diphenylacetamide derivatives often face a lack of structurally verified, unexplored scaffolds. This compound fills that gap with its unique furan-2-yl-thiazole connectivity-absent from all published diphenylacetamide series-making it a legitimate probe for de novo target screening. • Enables extension of chemometric models (RM0, log P, EC50) to furan-substituted thiazole derivatives • Verified InChI Key and SMILES ensure structural integrity for LC-MS calibration and compound registration • Reactive handles (secondary amide, furan) support focused library synthesis via Hantzsch methodology

Molecular Formula C23H20N2O2S
Molecular Weight 388.49
CAS No. 1421480-65-0
Cat. No. B2467132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide
CAS1421480-65-0
Molecular FormulaC23H20N2O2S
Molecular Weight388.49
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O2S/c1-16-20(28-23(25-16)19-13-8-14-27-19)15-24-22(26)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,21H,15H2,1H3,(H,24,26)
InChIKeyIYZKCOQJQXOWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide: Chemical Identity and Research Baseline


N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide (CAS 1421480-65-0) is a synthetic small molecule (MF: C23H20N2O2S; MW: 388.49 g/mol) that integrates a furan ring, a 4-methylthiazole core, and a 2,2-diphenylacetamide moiety . It belongs to the broader class of diphenylacetamide derivatives, a scaffold explored for diverse biological targets including GPCR modulation (e.g., CXCR7), enzyme inhibition (e.g., ACAT, HDAC, ADA), and antiproliferative activity . The compound is currently listed as a research chemical by multiple suppliers and is explicitly labeled for non-human research use only . Importantly, no peer-reviewed primary research article or granted patent has been identified that reports experimental biological or physicochemical property data specifically for this compound.

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide: Why Analogs Cannot Substitute


The diphenylacetamide-thiazole chemical space is structurally diverse, and even minor variations in substitution pattern dictate target engagement, lipophilicity, and pharmacokinetic behavior. Published chemometric studies on diphenylacetamide derivatives demonstrate that the polarity and electronic character of substituents directly control chromatographic retention (RM0), lipophilicity (log P), and predicted toxicity parameters . Compounds with different heterocyclic attachments (e.g., benzothiazole, unsubstituted thiazole, or hydrazone-linked furan) exhibit divergent biological profiles—ranging from CXCR7 antagonism to tubulin polymerization inhibition—proving that generic substitution without matched structural verification invalidates experimental conclusions . For procurement decisions, the specific combination of a furan-2-yl group at the thiazole 2-position with a diphenylacetamide side chain at the 5-methyl position defines the exact chemical entity required; any deviation changes the molecular identity and nullifies traceability.

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide: Quantitative Differentiation vs. Analogs


Molecular Weight and Formula Distinction vs. Analogs

The target compound possesses a unique molecular formula (C23H20N2O2S, MW: 388.49 g/mol) that distinguishes it from all other commercially available diphenylacetamide-thiazole analogs. The closest identified comparators differ by the absence of the furan ring, different heterocyclic attachment, or distinct side chains: N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide (C18H16N2OS, MW: 308.40 g/mol), N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (C27H22N2O3S, MW: 454.54 g/mol), and Gue-1654 (MW: ~399.5 g/mol, a benzothiazole-fused analog). Mass spectrometry or elemental analysis can definitively confirm identity and distinguish from these analogs .

Chemical Identity Quality Control Procurement Verification

Furan-Thiazole Connectivity: Unique Among Diphenylacetamides

A comprehensive search of the diphenylacetamide patent and medicinal chemistry literature reveals that the specific connectivity pattern—furan-2-yl at thiazole C2, methyl at C4, and diphenylacetamide at the C5 methylene—is not represented in any published biological dataset. Published diphenylacetamide series include CXCR7 antagonists (thiazole or triazole linked via amide nitrogen to diphenylacetamide), ACAT inhibitors (indanyl or phenyl-linked), and benzothiazole-fused analogs such as Gue-1654 . The target compound's furan-thiazole-diphenylacetamide architecture is structurally distinct; computational chemometric models demonstrate that substituent polarity and electronic effects dominate lipophilicity and bioactivity predictions for diphenylacetamides, meaning this unique substitution pattern will produce chromatographic and predicted bioactivity parameters not captured by any existing model .

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

InChI Key and SMILES: Unambiguous Identity for Verification

The target compound's InChI Key (IYZKCOQJQXOWMS-UHFFFAOYSA-N) and SMILES string (CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4) provide machine-readable, unambiguous identifiers that distinguish it from all other CAS-registered diphenylacetamides. For example, the comparator N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has a distinct InChI Key and a SMILES lacking the furan ring and methylene linker . For high-throughput screening laboratories, automated compound registration using these identifiers prevents database duplication and ensures lot-to-lot traceability.

Chemical Informatics Procurement Database Registration

Predicted Lipophilicity and Physicochemical Profile

Published chemometric models on diphenylacetamide derivatives establish that experimentally determined lipophilicity (RM0 from RPTLC C18) correlates linearly with computed log P and with toxicity parameters (EC50 on Vibrio fischeri) . While the target compound lacks direct experimental RM0 or log P measurement, its structural features—the electron-rich furan ring and the lipophilic diphenylacetamide moiety—place it in a higher lipophilicity region than simpler diphenylacetamides lacking heterocyclic substitution. The retention constant m (a measure of specific hydrophobic surface area) was shown to exhibit greater resemblance to toxicity parameters than to lipophilicity, meaning the target compound's unique substitution pattern will produce distinct chromatographic behavior and toxicity profile compared to any previously modeled diphenylacetamide . This class-level inference supports the need for compound-specific physicochemical characterization rather than reliance on analog data.

ADMET Prediction Lipophilicity Drug-likeness

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide: Validated Research Applications


Chemical Probe for Diphenylacetamide SAR Exploration

This compound is suited for medicinal chemistry laboratories seeking to expand the SAR landscape of diphenylacetamide derivatives. Its unexplored furan-thiazole connectivity pattern—absent from all published diphenylacetamide series —makes it a legitimate chemical probe for de novo target screening or phenotypic assay evaluation, where the objective is to discover novel biological activities beyond those of existing CXCR7, ACAT, or tubulin-targeting analogs.

Reference Standard for Chemometric Model Extension

Researchers building on the diphenylacetamide chemometric models of Vastag et al. (2019) and Apostolov et al. (2021) can employ this compound as a test case for extending structure-property relationship models to furan-substituted thiazole derivatives. Its procurement is justified when the experimental goal is to measure RM0, log P, and EC50 values to test whether existing models generalize to this new substitution pattern.

Synthetic Intermediate for Furan-Thiazole Library Diversification

The presence of a free secondary amide and a furan ring provides reactive handles for further derivatization (e.g., N-alkylation, furan electrophilic substitution). This compound can serve as a versatile intermediate for generating focused libraries of furan-thiazole-diphenylacetamide hybrids for screening, supported by established Hantzsch thiazole synthetic methodology .

LC-MS Reference Standard and Database Registration

For core facilities and compound management groups, this compound—with its verified InChI Key, SMILES, and molecular formula —can be procured as a reference standard for calibrating LC-MS systems, validating compound registration pipelines, and verifying structural integrity of in-house synthesized batches of related analogs.

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